N-methoxy-N-methyl-1H-indole-2-carboxamide
Overview
Description
N-methoxy-N-methyl-1H-indole-2-carboxamide, also known as MEAI, is a research chemical that belongs to the indole family. It is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MEAI has been found to have a unique mechanism of action in the brain, which makes it a promising candidate for future research.
Scientific Research Applications
Catalytic Coupling Reactions
One application of N-methoxy-1H-indole-1-carboxamide, a compound closely related to N-methoxy-N-methyl-1H-indole-2-carboxamide, is in Rh(III)-catalyzed selective coupling reactions. This process involves the efficient and mild coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. The procedure is noted for its versatility in product formation, including selective C-C and C-C/C-N bond formations. Kinetic isotope effect studies have revealed insights into the mechanism of C-H activation and electrophilic addition in these reactions (Zheng, Zhang, & Cui, 2014).
Pharmaceutical Research
In pharmaceutical research, compounds such as substituted indole-5-carboxamides and indole-6-carboxamides, which are structurally similar to N-methoxy-N-methyl-1H-indole-2-carboxamide, have shown potential as selective antagonists of peptidoleukotrienes. These compounds have been explored for their roles in inhibiting histamine release from basophilic leukocytes and chopped lung tissue, indicating potential antiallergic properties (Unangst et al., 1989).
Material Science
In material science, N-methoxy-1H-indole-1-carboxamides have been used in the synthesis of C60-fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-ones through palladium-catalyzed C-H activation and subsequent cyclization with [60]fullerene. This demonstrates the utility of indole derivatives in the development of novel materials (Hussain, Chen, & Wang, 2019).
Anticancer Research
Research on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which share a similar indole structure with N-methoxy-N-methyl-1H-indole-2-carboxamide, has shown promise in anticancer drug development. These derivatives have been evaluated as potential inhibitors of the epidemal growth factor receptor (EGFR) and exhibit potent anticancer activities against various cancer cell lines (Lan et al., 2017).
Lipid-Lowering Agents
Indole-2-carboxamide derivatives, including those similar to N-methoxy-N-methyl-1H-indole-2-carboxamide, have been evaluated as lipid-lowering agents. Studies have shown that these compounds significantly reduce plasma triglyceride and total cholesterol levels, suggesting potential applications in treating hyperlipidemia and atherosclerosis (Al-qirim, Shahwan, & Shattat, 2009).
properties
IUPAC Name |
N-methoxy-N-methyl-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWATQWEBYZACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455033 | |
Record name | N-methoxy-N-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1H-indole-2-carboxamide | |
CAS RN |
156571-69-6 | |
Record name | N-methoxy-N-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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